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Compound of Interest

Compound Name: 4,4-dimethoxybutanoic Acid
CAS No.: 35848-90-9
Cat. No.: B3189827
Get Quote
. J

Executive Summary

4,4-Dimethoxybutanoic acid (CAS 35848-90-9) serves as a robust, shelf-stable equivalent of
succinaldehydic acid (succinic semialdehyde). While the parent aldehyde is unstable and prone
to polymerization, the dimethyl acetal protects the aldehyde functionality, allowing the
carboxylic acid terminus to be manipulated (e.qg., esterified, amidated) without compromising
the aldehyde. Upon acidic hydrolysis, it unmasks the reactive aldehyde, facilitating cyclization
reactions essential for synthesizing pyrrolidones, GABA analogues, and complex alkaloids like
Agelastatin A.

This guide details the physicochemical profile, industrial synthesis routes, and critical reactivity
patterns of 4,4-dimethoxybutanoic acid, providing a roadmap for its application in high-value
heterocycle synthesis.

Chemical Identity & Physicochemical Properties
Nomenclature and Identification

o |[UPAC Name: 4,4-Dimethoxybutanoic acid
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Molecular Formula: CsH1204

CAS Number: 35848-90-9 (Acid), 4220-66-0 (Methyl Ester)

Molecular Weight: 148.16 g/mol

Physicochemical Data Profile

Common Synonyms: Succinaldehydic acid dimethyl acetal; 4,4-Dimethoxybutyric acid

The following data aggregates experimental values and high-confidence predicted models for

the acid and its common methyl ester derivative.

Property

Value / Range

Notes

Physical State

Viscous Liquid or Low-Melting
Solid

Hygroscopic; tends to oil out.

Extrapolated from methyl ester

Boiling Point 110-115 °C @ 2-3 mmHg
(bp 75°C @ 10 Torr).
Typical for aliphatic carboxylic
pKa (Acid) 4.75 + 0.10 (Predicted) acids; acetal effect is
negligible.
N High in MeOH, DCM, THF, Acetal hydrolysis risk in acidic
Solubility ]
Water agqueous media.
) Estimated based on functional
Density ~1.12 g/cm3 o
group contributions.
. Labile to aqueous acid (pH <
Stability Stable at pH > 7

4).

Industrial Synthesis & Production

The synthesis of 4,4-dimethoxybutanoic acid avoids direct handling of the unstable

succinaldehyde. Two primary routes dominate the field:
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Route A: Hydroformylation of Acrylates (Industrial
Standard)

This route is favored for scalability. Methyl acrylate undergoes cobalt- or rhodium-catalyzed
hydroformylation to form the formyl-ester, which is immediately trapped as the acetal.

o Hydroformylation: Methyl acrylate + CO + H2 — Methyl 4-oxobutanoate (Succinaldehydic
acid methyl ester).

o Acetalization: Reaction with methanol/acid catalyst - Methyl 4,4-dimethoxybutanoate.

o Hydrolysis: Saponification (LIOH or NaOH) yields the free acid (4,4-dimethoxybutanoic
acid).

Route B: Electrochemical Oxidation of Furans (Green
Chemistry)

A sustainable approach utilizing biomass-derived furans.

o Electrolysis: Furan-2-carboxylic acid (Furoic acid) is electrolyzed in methanol using graphite
electrodes.

» Ring Opening: The oxidative cleavage introduces methoxy groups, yielding the dimethyl
acetal directly with high atom economy.

Reactivity Profile: The "Masked" Aldehyde

The utility of 4,4-dimethoxybutanoic acid lies in its dual reactivity: the stability of the acetal
allows for modifications at the carboxyl group, while the latent aldehyde allows for cyclization.

Mechanism: Acid-Triggered Unmasking

Under acidic conditions, the acetal hydrolyzes to release succinaldehydic acid. In aqueous
media, this aldehyde exists in equilibrium with its cyclic lactol form (

-hydroxy-

-butyrolactone).
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Figure 1: Acid-catalyzed hydrolysis mechanism showing the equilibrium between the open-
chain aldehyde and the cyclic lactol.

Pathway: Nitrogen Heterocycle Synthesis

The compound is a premier precursor for N-substituted 2-pyrrolidones (lactams) and pyrroles.
e Pyrrolidones: Reductive amination with primary amines followed by cyclization.

e Pyrroles: Condensation with amines under oxidative or dehydrating conditions (Paal-Knorr
type variation).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b3189827/docs?utm_src=pdf-body-img#technical-guide-4-4-dimethoxybutanoic-acid-properties-reactivity-and-synthetic-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3189827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4,4-Dimethoxybutanoic Acid Primary Amine (R-NH2)

[. Coupling (DCC/EDC)
+ R-NH2

Amide Intermediate
(Acetal Intact)

2. Acid (TFA/HCI])
Deprotection & Cyclization)

N-Acy! Iminium / Imine

Reduction (NaBH4)
or Spontaneous

Dehydration/Oxidation

N-Substituted

N-Substituted Pyrrole
(via Dehydration)

Click to download full resolution via product page
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Figure 2: Divergent synthesis pathways to Pyrrolidones and Pyrroles depending on oxidation
state and workup.[1]

Experimental Protocols
Protocol A: Controlled Hydrolysis to Succinaldehydic
Acid

Use this protocol to generate the aldehyde in situ for immediate downstream reaction.
¢ Preparation: Dissolve 4,4-dimethoxybutanoic acid (10 mmol) in THF (20 mL).
¢ Acidification: Add 1M HCI (10 mL) dropwise at 0°C.

» Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of acetal).
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o Workup:Note: Do not isolate to dryness as the aldehyde is unstable. Neutralize with solid

NaHCOs to pH 6—7. Use the solution immediately for reductive amination or coupling.

Protocol B: Synthesis of N-Benzyl-5-methoxy-2-
pyrrolidone

A model reaction demonstrating the formation of a stable lactam precursor.

Coupling: To a solution of 4,4-dimethoxybutanoic acid (1.0 equiv) in DCM, add
Benzylamine (1.1 equiv), EDC-HCI (1.2 equiv), and HOBt (1.2 equiv). Stir 12h.

Isolation: Wash with 1N HCI, sat. NaHCOs, and brine. Dry (MgSQa4) to obtain the amide
acetal.

Cyclization: Dissolve the amide in MeOH with a catalytic amount of p-TsOH. Reflux for 4
hours.

Result: The acid catalyzes acetal exchange and intramolecular nucleophilic attack, yielding
the 5-methoxy-2-pyrrolidone (a cyclic hemiaminal ether).

Applications in Drug Development

GABA Analogues: 4,4-Dimethoxybutanoic acid is a structural surrogate for GABA (gamma-
aminobutyric acid). Synthetic modification at the acetal end allows for the creation of
lipophilic GABA prodrugs.

Alkaloid Synthesis: Used in the total synthesis of (-)-Agelastatin A, where the acid moiety
directs stereochemistry before the aldehyde is unmasked for ring closure [1].

Impurity Profiling: It serves as a reference standard for identifying oxidative degradants in
formulations containing pyrrolidine or butane-diol moieties (e.g., Ipratropium bromide
impurities) [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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